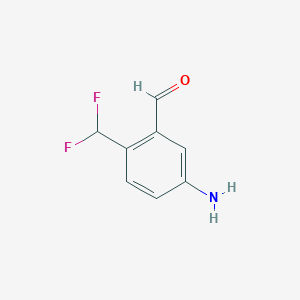
5-Amino-2-(difluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 5-position and a difluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(difluoromethyl)benzaldehyde typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-(difluoromethyl)benzaldehyde, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 5-Amino-2-(difluoromethyl)benzoic acid.
Reduction: 5-Amino-2-(difluoromethyl)benzyl alcohol.
Substitution: Various amides or secondary amines depending on the substituents used.
Applications De Recherche Scientifique
5-Amino-2-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mécanisme D'action
The mechanism by which 5-Amino-2-(difluoromethyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
2-Amino-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-3-methoxybenzaldehyde: Contains a methoxy group instead of a difluoromethyl group.
Uniqueness
5-Amino-2-(difluoromethyl)benzaldehyde is unique due to the presence of both an amino group and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications, particularly in drug design and development.
Propriétés
Formule moléculaire |
C8H7F2NO |
|---|---|
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
5-amino-2-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)7-2-1-6(11)3-5(7)4-12/h1-4,8H,11H2 |
Clé InChI |
SRIWMGRVQJZSBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


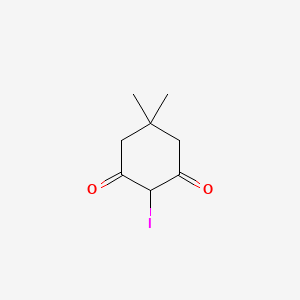
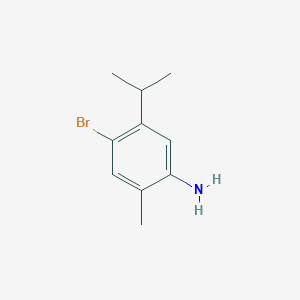

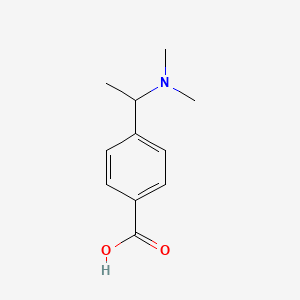
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
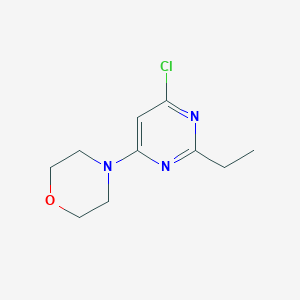
![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)
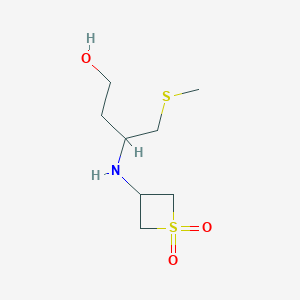



![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
